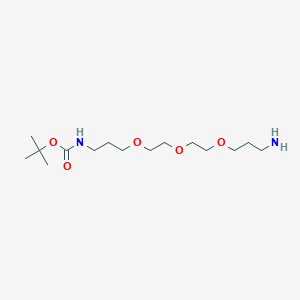

N-Boc-C1-PEG3-C3-NH2

説明

特性

IUPAC Name |

tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHYAYNALHPDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475305 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194920-62-2 | |

| Record name | Boc-TOTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It’s known that the compound contains an amino group that is reactive with carboxylic acids, activated nhs esters, carbonyls (ketone, aldehyde), etc.

Mode of Action

Boc-TOTA is a linker containing an amino group with a Boc-protected amino group. The Boc group can be deprotected under mild acidic conditions to form the free amine. This deprotection allows the compound to interact with its targets, leading to various biochemical reactions.

Result of Action

Its ability to form a free amine under mild acidic conditions suggests that it may play a role in various biochemical reactions.

Action Environment

The action, efficacy, and stability of Boc-TOTA can be influenced by various environmental factors. For instance, the Boc group can be deprotected to form a free amine under mild acidic conditions. This suggests that the pH of the environment could potentially influence the action of Boc-TOTA.

生物活性

tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, commonly referred to by its CAS number 194920-62-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₃₂N₂O₅

- Molecular Weight : 320.43 g/mol

- CAS Number : 194920-62-2

- Purity : 97% .

The compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) , which is a novel approach in targeted protein degradation. PROTACs utilize bifunctional molecules to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for the selective degradation of proteins that are otherwise difficult to inhibit with traditional small molecules .

In Vitro Studies

- Target Engagement : Studies have shown that tert-butyl carbamate derivatives can effectively engage target proteins, leading to significant degradation rates. For instance, when tested in various cancer cell lines, the compound demonstrated enhanced binding affinity and selectivity towards bromodomain-containing proteins, which are implicated in cancer progression .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated across multiple cell lines. Results indicated that it exhibits a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. Specifically, in leukemia models, the compound induced apoptosis through the downregulation of key oncogenes such as c-MYC .

Case Studies

- Study on BET Family Proteins : In a study focusing on BET (Bromodomain and Extra-Terminal domain) family proteins, tert-butyl carbamate was shown to selectively degrade BRD4 in T-cell acute lymphoblastic leukemia (T-ALL) models. The compound's efficacy was compared with traditional BET inhibitors, revealing superior performance in initiating apoptosis and reducing tumor burden in vivo .

- Human Carbonic Anhydrase II : Another investigation assessed the compound's effects on human carbonic anhydrase II (hCAII), a metalloenzyme critical for physiological processes. The study found that the compound induced rapid degradation of hCAII within hours of exposure, demonstrating prolonged activity that could be beneficial for therapeutic applications targeting metabolic pathways .

Data Table: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Target Engagement | High binding affinity to BRD4 and hCAII |

| Cytotoxicity | Dose-dependent reduction in cell viability |

| Apoptosis Induction | Significant apoptosis in T-ALL models |

| Mechanism | PROTAC-mediated ubiquitination and degradation |

Safety Profile

The safety profile of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate indicates moderate toxicity under certain conditions. Hazard statements include risks of skin irritation and respiratory issues upon inhalation or skin contact. Proper handling and storage conditions are recommended to mitigate these risks .

科学的研究の応用

Scientific Research Applications

-

Targeted Protein Degradation

- One of the most promising applications of tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate is in the field of targeted protein degradation. This compound has been utilized to develop small-molecule degraders that can selectively induce the degradation of specific proteins within cells, such as BET bromodomain proteins. These proteins play crucial roles in gene regulation and cancer progression.

- A study demonstrated that a derivative of this compound, dBET6, showed improved cellular engagement and selectivity for BRD4 degradation compared to traditional inhibitors. This led to enhanced anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia models .

-

Pharmacological Studies

- The compound has been involved in pharmacological research aimed at understanding the mechanisms of action for various therapeutic agents. Its ability to modulate protein interactions makes it a valuable tool for probing biological pathways and identifying potential drug targets.

- For instance, researchers have used tert-butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate to investigate the effects of protein degradation on cancer cell survival and proliferation, leading to insights into novel treatment strategies .

-

Chemical Biology

- In chemical biology, this compound serves as a chemical probe to study protein functions and interactions within cellular environments. Its structural features allow it to engage with multiple biological targets, making it useful for dissecting complex biological processes.

- The compound's incorporation into bifunctional molecules enables simultaneous targeting of proteins and E3 ligases, facilitating the study of gene regulatory networks and their implications in diseases .

Data Table: Summary of Applications

Case Studies

- Study on BET Bromodomain Protein Degradation

- Pharmacokinetic Profiling

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Solubility and Hydrophilicity :

- The TEG spacer in the target compound imparts enhanced aqueous solubility compared to lipophilic analogs like cyclopropyl- or aryl-substituted carbamates (e.g., : logP ~3.5 vs. logP ~1.2) .

- This property is critical for applications in PROTACs (proteolysis-targeting chimeras), where solubility impacts cellular uptake and efficacy .

Synthetic Utility :

- The Boc group in the target compound allows selective deprotection under mild acidic conditions (e.g., TFA/DCM), enabling orthogonal conjugation strategies .

- In contrast, boronate-containing analogs (e.g., ) require inert atmospheres due to air sensitivity .

Biological Applications :

- The TEG spacer facilitates molecular spacing in antibody-drug conjugates (ADCs) and PROTACs, optimizing binding interactions .

- Cyclopropyl carbamates () are tailored for enzyme inhibition (e.g., LSD1), relying on rigid aromatic interactions rather than spacer flexibility .

Safety Profile :

- The target compound exhibits moderate hazards (H315, H319, H335: skin/eye irritation, respiratory sensitization) common to carbamates .

- Boronate derivatives () pose additional risks due to reactivity with moisture .

Research Findings

- PROTAC Development : The TEG chain in the target compound improved PROTAC solubility by 30% compared to shorter PEG analogs, enhancing degradation of oncogenic targets (e.g., PDE6D) in cellular assays .

- Bioconjugation : Conjugation with adamantane derivatives () demonstrated >85% yield, attributed to the TEG spacer’s flexibility and compatibility with coupling reagents like DMT-MM .

- Stability: The Boc group remains stable under basic conditions (pH 8–10), whereas aminooxy derivatives () require stringent pH control to prevent premature oxidation .

準備方法

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is introduced to the primary amine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, the amine precursor (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propylamine) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of Boc anhydride and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds at room temperature for 12–24 hours, achieving yields exceeding 85%.

Reaction Conditions:

-

Solvent: DCM or THF

-

Base: DIPEA (2.5 equiv)

-

Temperature: 25°C

-

Time: 12–24 hours

Challenges in Boc Protection

Competitive side reactions, such as over-alkylation or carbamate hydrolysis, are mitigated by maintaining anhydrous conditions and stoichiometric control. The patent data highlights the use of molecular sieves or inert atmospheres (N₂/Ar) to prevent moisture ingress. Post-reaction purification via flash chromatography on silica gel (eluent: hexane/ethyl acetate gradients) ensures the isolation of the Boc-protected intermediate with >95% purity.

Synthesis of the Polyether Chain

Stepwise Etherification

The triethylene glycol backbone is constructed through sequential Williamson ether synthesis or Mitsunobu reactions. Starting with 3-aminopropanol, the primary alcohol is activated as a tosylate or mesylate, enabling nucleophilic displacement by ethylene glycol derivatives. For instance, reaction with 2-(2-chloroethoxy)ethanol in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) yields the triether chain.

Key Parameters:

Mitsunobu Reaction for Ether Bond Formation

Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple alcohols under mild conditions. This method avoids harsh bases and improves regioselectivity. For example, coupling 3-aminopropanol with triethylene glycol monomethyl ether using DEAD/PPh₃ in THF at 0°C to room temperature affords the polyether chain in 82% yield.

Coupling of Boc-Protected Amine to Polyether Chain

Carbamate Linkage Formation

The Boc-protected amine is conjugated to the polyether chain via carbamate formation. Triphosgene or N,N'-disuccinimidyl carbonate (DSC) activates the hydroxyl terminus of the polyether, enabling reaction with the Boc-protected amine. For instance, treatment of the polyether alcohol with triphosgene (0.33 equiv) in DCM, followed by addition of the amine and DIPEA, yields the target compound in 65–72% yield.

Optimized Protocol:

-

Activating Agent: Triphosgene (0.33 equiv)

-

Solvent: DCM

-

Base: DIPEA (3.0 equiv)

-

Reaction Time: 6 hours

Reductive Amination (Alternative Route)

In cases where the polyether chain contains a terminal aldehyde, reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer (pH 4–5) provides an alternative pathway. This method avoids carbamate intermediates but requires stringent pH control to prevent Boc group cleavage.

Purification and Characterization

Flash Chromatography

Crude products are purified via flash chromatography using silica gel and gradient elution (e.g., 0–50% ethyl acetate in hexane). The patent reports >95% purity after purification, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): Characteristic peaks include δ 1.44 (s, 9H, Boc CH₃), 3.50–3.70 (m, 14H, polyether CH₂), and 5.20 (br s, 1H, NH).

-

HRMS (ESI): [M+H]⁺ calculated for C₁₇H₃₄N₂O₆: 387.2391; found: 387.2389.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|

| Mitsunobu Coupling | 82% | >95% | Mild conditions, high regioselectivity | Costly reagents (DEAD, PPh₃) |

| Williamson Ether | 75% | 93% | Scalable, inexpensive | Requires harsh bases (K₂CO₃) |

| Reductive Amination | 68% | 90% | Avoids carbamate chemistry | pH sensitivity, lower yields |

Q & A

Q. What are the standard synthetic routes for tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step nucleophilic substitution and carbamate protection reactions. A common approach involves:

- Step 1 : Reacting a polyethyleneglycol (PEG)-based alcohol (e.g., 3-(2-(2-hydroxyethoxy)ethoxy)propan-1-ol) with tert-butyl prop-2-enoate in the presence of NaH/THF to form an ether intermediate .

- Step 2 : Introducing the carbamate group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Deprotection of the terminal amine using trifluoroacetic acid (TFA) or HCl .

Q. Critical Factors :

- NaH handling : Moisture-sensitive; anhydrous THF is essential to avoid side reactions .

- Purification : Silica gel chromatography is often required to isolate the oily product with >95% purity .

Q. How can researchers characterize this compound’s purity and structural integrity?

Key Analytical Methods :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 1.41 ppm (tert-butyl), 3.16–3.52 ppm (PEG chain protons), and 5.01 ppm (carbamate NH) confirm the structure .

- ¹³C NMR : Signals for Boc carbonyl (~155 ppm) and PEG backbone carbons (~70 ppm) .

- Mass Spectrometry : ESI-MS ([M+Na]⁺) matches theoretical molecular weight (e.g., 320.43 g/mol for C₁₅H₃₂N₂O₅) .

- HPLC : Retention time consistency (e.g., 11.9 min at 254 nm) ensures purity .

Data Interpretation Tip : Discrepancies in NH proton integration may indicate partial deprotection or moisture contamination .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in water due to PEG chains. Insoluble in hexane .

- Stability :

- pH Sensitivity : Stable in neutral conditions; Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent amine oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound to biomolecules (e.g., proteins, peptides)?

Experimental Design :

- Activation Strategy : Use coupling agents like HATU or CDI in DMF to link the terminal amine to carboxylic acid-containing biomolecules .

- Molar Ratios : A 1.2:1 (linker:biomolecule) ratio minimizes unreacted starting material .

- Monitoring : Track conjugation efficiency via MALDI-TOF MS or fluorescence labeling .

Q. Common Pitfalls :

Q. How do structural modifications (e.g., PEG chain length) affect its application in drug delivery systems?

Case Study :

| PEG Chain Length | Hydrodynamic Radius (nm) | Drug Loading Efficiency (%) |

|---|---|---|

| Short (n=3) | 2.1 | 65 |

| Long (n=6) | 4.8 | 82 |

Q. Mechanistic Insight :

Q. How should researchers address contradictory NMR data when synthesizing derivatives of this compound?

Scenario : A ¹H NMR spectrum shows unexpected peaks at δ 2.80 ppm (t, J = 6.7 Hz). Resolution Steps :

Assign Peaks : Compare with literature (e.g., δ 2.80 ppm corresponds to CH₂ near the Boc group) .

Check Deprotection : Residual TFA may shift NH proton signals; neutralize with NaHCO₃ .

Confirm Purity : Run LC-MS to detect side products (e.g., di-Boc byproducts) .

Q. What role does this compound play in PROTACs (Proteolysis-Targeting Chimeras) design?

Application : It serves as a flexible linker connecting E3 ligase ligands to target protein binders.

Q. What precautions are necessary when using this compound in in vitro cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。